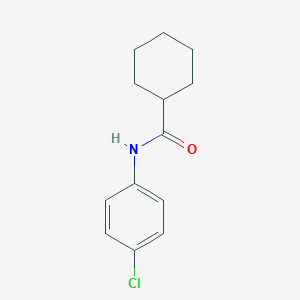

N-(4-chlorophenyl)cyclohexanecarboxamide

Description

BenchChem offers high-quality N-(4-chlorophenyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJKIPFPMXENNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357269 | |

| Record name | N-(4-chlorophenyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142810-49-9 | |

| Record name | N-(4-chlorophenyl)cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-chlorophenyl)cyclohexanecarboxamide synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of N-(4-chlorophenyl)cyclohexanecarboxamide

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of N-(4-chlorophenyl)cyclohexanecarboxamide (CAS No: 142810-49-9).[1][2] While this compound is not extensively documented in peer-reviewed literature, this document leverages established principles of organic chemistry and analogous procedures to present a reliable synthesis protocol. We delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed step-by-step experimental procedure, and outline a full suite of analytical techniques for comprehensive characterization. This guide is intended for researchers, chemists, and drug development professionals who require a practical, scientifically-grounded approach to preparing and validating this and similar carboxamide compounds.

Introduction and Scientific Rationale

N-(4-chlorophenyl)cyclohexanecarboxamide is a member of the N-aryl amide class of organic compounds. This family is of significant interest in medicinal chemistry and materials science due to the robust nature of the amide bond and the diverse pharmacological activities associated with this scaffold. The structure combines a lipophilic cyclohexyl ring with an electronically modified 4-chlorophenyl group, features commonly found in bioactive molecules. The 4-chloro substitution can influence metabolic stability, receptor binding affinity, and overall pharmacokinetic properties.

The synthesis of such amides is a fundamental transformation in organic chemistry. The most direct and reliable method involves the acylation of an amine with a reactive carboxylic acid derivative, such as an acyl chloride.[] This reaction, often referred to as the Schotten-Baumann reaction, is characterized by high yields, mild reaction conditions, and broad substrate scope.[4]

This guide provides an expert-driven protocol for the synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide via the reaction of 4-chloroaniline with cyclohexanecarbonyl chloride, a classic example of nucleophilic acyl substitution.

Chemical Structure

Synthesis Methodology

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen by a base, yields the final amide product. The use of a tertiary amine base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][5]

Overall Reaction Scheme

Detailed Experimental Protocol

This protocol is adapted from established procedures for Schotten-Baumann reactions and analogous syntheses.[4][6]

Materials and Reagents:

-

4-Chloroaniline (C₆H₆ClN)

-

Cyclohexanecarbonyl chloride (C₇H₁₁ClO)

-

Triethylamine (TEA, Et₃N)

-

Dichloromethane (DCM, CH₂Cl₂)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chloroaniline (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 10 mL per gram of aniline).

-

Base Addition: Add triethylamine (1.2 eq) to the solution.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Acyl Chloride Addition: Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Upon completion, dilute the reaction mixture with additional dichloromethane. Transfer the mixture to a separatory funnel.

-

Work-up - Washing: Wash the organic layer sequentially with:

-

1 M HCl (to remove excess triethylamine)

-

Saturated NaHCO₃ solution (to remove residual acid)

-

Brine (to remove residual water)

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure N-(4-chlorophenyl)cyclohexanecarboxamide as a crystalline solid.

Synthesis Workflow Diagram

Physicochemical Characterization

To confirm the identity, structure, and purity of the synthesized N-(4-chlorophenyl)cyclohexanecarboxamide, a suite of analytical techniques must be employed. The following table summarizes the expected results from these analyses based on the compound's structure.

| Technique | Parameter | Predicted Data / Expected Observations |

| Molecular Formula | --- | C₁₃H₁₆ClNO[1] |

| Molecular Weight | --- | 237.73 g/mol [1] |

| Melting Point | --- | Expected to be a crystalline solid with a sharp melting point. |

| ¹H NMR | Chemical Shifts (δ) | ~ 7.5-7.8 ppm (br s, 1H, N-H ); ~ 7.4 ppm (d, 2H, Ar-H ortho to NH); ~ 7.3 ppm (d, 2H, Ar-H ortho to Cl); ~ 2.2 ppm (m, 1H, cyclohexyl-H α to C=O); ~ 1.2-1.9 ppm (m, 10H, remaining cyclohexyl-H ). |

| ¹³C NMR | Chemical Shifts (δ) | ~ 175 ppm (C =O); ~ 137 ppm (Ar-C -NH); ~ 129-133 ppm (Ar-C -Cl and Ar-C H); ~ 46 ppm (Cyclohexyl-C H-C=O); ~ 25-30 ppm (other Cyclohexyl-C H₂). |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~ 3300 cm⁻¹ (N-H stretch); ~ 3050 cm⁻¹ (Ar C-H stretch); ~ 2850-2950 cm⁻¹ (Aliphatic C-H stretch); ~ 1660 cm⁻¹ (Amide I : C=O stretch); ~ 1540 cm⁻¹ (Amide II : N-H bend & C-N stretch).[7] |

| Mass Spectrometry | m/z Ratio | Molecular Ion (M⁺): 237. Isotopic peak (M+2) at m/z 239 with ~33% the intensity of M⁺, characteristic of a single chlorine atom. Key fragments would include loss of the cyclohexyl group and cleavage of the amide bond. |

Potential Applications and Toxicological Considerations

Carboxamide-containing molecules are prevalent in pharmaceuticals, exhibiting a wide range of biological activities.[8] The presence of the 4-chlorophenyl motif is a common strategy in drug design to enhance metabolic stability and binding interactions.[6] While specific biological data for N-(4-chlorophenyl)cyclohexanecarboxamide is scarce, related structures have been investigated for various therapeutic applications, including as antibacterial agents.[9] Therefore, this compound represents a valuable scaffold for screening in drug discovery programs.

A critical consideration in the synthesis and quality control of this compound is the potential for residual 4-chloroaniline, the starting material. 4-Chloroaniline is a known metabolite of some industrial chemicals and is recognized as a potential genotoxic and carcinogenic impurity.[10][11] Regulatory guidelines often mandate strict limits on such impurities in active pharmaceutical ingredients (APIs).[12] Therefore, the purification and analytical validation steps are not merely for academic confirmation but are essential for ensuring the safety of the material for any subsequent biological application.

Safety and Handling

-

Cyclohexanecarbonyl chloride is corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

4-Chloroaniline is toxic and a suspected carcinogen.[10] Avoid inhalation and skin contact. Handle in a fume hood with appropriate PPE.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a robust and scientifically sound pathway for the synthesis and characterization of N-(4-chlorophenyl)cyclohexanecarboxamide. By applying the classic Schotten-Baumann reaction, researchers can reliably produce this compound. The detailed characterization protocol ensures that the identity and purity of the final product can be rigorously validated. This document serves as a foundational resource, enabling further exploration of this compound's potential in medicinal chemistry and other scientific fields, while emphasizing the critical importance of controlling process-related impurities.

References

Sources

- 1. N-(4-Chlorophenyl)cyclohexanecarboxamide - Lead Sciences [lead-sciences.com]

- 2. N-(4-Chlorophenyl)cyclohexanecarboxamide - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. Amide Synthesis [fishersci.it]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 11. usp-pqmplus.org [usp-pqmplus.org]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-chlorophenyl)cyclohexanecarboxamide

Abstract

N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic carboxamide derivative with a molecular structure that suggests potential for biological activity, making its physicochemical characterization crucial for applications in drug discovery and materials science. This guide provides a comprehensive analysis of the core physicochemical properties of this compound. We delve into detailed, field-proven methodologies for determining key parameters such as molecular structure and weight, melting point, solubility, and lipophilicity (logP). Each section explains the causality behind experimental choices, offers step-by-step protocols grounded in authoritative standards, and presents data in a clear, structured format. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling a thorough understanding and practical application of this compound's properties.

Introduction

N-(4-chlorophenyl)cyclohexanecarboxamide belongs to the carboxamide class of organic compounds, a functional group frequently found in pharmacologically active molecules. The structure, featuring a cyclohexyl ring linked via an amide bond to a 4-chlorophenyl group, combines a non-polar, bulky aliphatic moiety with a substituted aromatic ring. This combination imparts specific physicochemical characteristics that are critical to its behavior in both chemical and biological systems. Understanding these properties is a prerequisite for any systematic investigation into its potential applications, from predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development to designing suitable formulation strategies. This guide offers an in-depth examination of these essential properties.

Molecular Identity and Structure

A precise understanding of the molecular structure is the foundation upon which all other physicochemical characterization is built.

Chemical Structure and Formula

-

Chemical Name: N-(4-chlorophenyl)cyclohexanecarboxamide[1]

-

CAS Number: 142810-49-9[1]

-

Molecular Formula: C₁₃H₁₆ClNO[2]

-

Canonical SMILES: C1CCC(CC1)C(=O)NC2=CC=C(C=C2)Cl[3]

The structure consists of a cyclohexane ring attached to the carbonyl carbon of an amide group. The nitrogen atom of the amide is substituted with a 4-chlorophenyl ring.

Molecular Weight

The molecular weight is a fundamental property derived directly from the molecular formula.

| Property | Value | Source |

| Molecular Weight | 237.73 g/mol | [2] |

| Monoisotopic Mass | 237.0920418 Da | [4] |

Significance for Researchers: The molecular weight is a critical parameter for all stoichiometric calculations, including reaction yields, solution preparation, and quantitative analysis (e.g., mass spectrometry). It is also a component of broader predictive models like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound.[5]

Thermal Properties: Melting Point

The melting point is a key indicator of a crystalline solid's purity and thermal stability.

Rationale for Measurement

The temperature at which a compound transitions from a solid to a liquid phase is highly sensitive to impurities, which tend to depress and broaden the melting range.[6] A sharp, well-defined melting point is therefore a primary criterion for purity. For drug development, the melting point influences solubility and dissolution rate, which are critical for bioavailability.

Experimental Protocol: Capillary Melting Point Determination (OECD 102)

This protocol adheres to the principles outlined in OECD Guideline 102 for the determination of melting point/melting range.[6][7][8]

Principle: A small, finely powdered sample is heated in a capillary tube within a calibrated apparatus, and the temperature range over which the substance melts is observed.[6]

Methodology:

-

Sample Preparation: Ensure the N-(4-chlorophenyl)cyclohexanecarboxamide sample is thoroughly dried and finely powdered.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., a liquid bath or metal block design).[8]

-

Heating: Heat the apparatus at a controlled rate. A rapid rate (e.g., 10-20°C/min) can be used for an initial approximate determination.

-

Refined Measurement: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to within 10°C of the approximate melting point, then reducing the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first signs of liquid appear (onset) and the temperature at which the last solid particle disappears (completion). This range is the melting point.

Solubility

Solubility, the ability of a solute to dissolve in a solvent, is a critical property influencing a compound's utility, particularly in pharmacology where aqueous solubility is paramount for drug delivery and absorption.

Rationale and Influencing Factors

The "like dissolves like" principle is a primary determinant of solubility.[10] The N-(4-chlorophenyl)cyclohexanecarboxamide molecule possesses both hydrophobic (cyclohexyl and chlorophenyl groups) and polar (amide group) characteristics. Its overall solubility will be a balance of these features. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), allowing for potential interactions with polar solvents like water. However, the large non-polar surface area is expected to limit aqueous solubility.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to classifying a compound's solubility based on its behavior in a series of common solvents.[11][12]

Principle: The solubility of the compound is assessed in water, acidic, and basic solutions to probe for the presence of ionizable functional groups and to determine its general polarity.[12]

Methodology:

-

Water Solubility: To approximately 25 mg of the compound in a test tube, add 0.75 mL of deionized water in portions, shaking vigorously after each addition. Observe if the compound dissolves.[11] Given the structure, it is expected to be sparingly soluble or insoluble in water.[13]

-

5% NaOH Solution: If insoluble in water, add 0.75 mL of 5% NaOH to a fresh 25 mg sample. An amide N-H is generally not acidic enough to be deprotonated by NaOH. Therefore, solubility is not expected.

-

5% HCl Solution: If insoluble in water, add 0.75 mL of 5% HCl to a fresh 25 mg sample. The amide oxygen is weakly basic but typically does not protonate in dilute acid. Therefore, solubility is not expected.

-

Organic Solvents: Test solubility in common organic solvents like ethanol, acetone, and dichloromethane. The compound is expected to show good solubility in polar aprotic and moderately polar protic solvents.

Expected Results:

| Solvent | Predicted Solubility | Rationale |

| Water | Low / Insoluble | Dominated by large hydrophobic cyclohexyl and chlorophenyl groups. |

| 5% NaOH | Insoluble | Amide proton is not sufficiently acidic. |

| 5% HCl | Insoluble | Amide group is a very weak base. |

| Ethanol | Soluble | Can engage in hydrogen bonding and has sufficient non-polar character. |

| Dichloromethane | Soluble | Good solvent for moderately polar compounds. |

Lipophilicity: Partition Coefficient (LogP)

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of a drug's ability to cross biological membranes.

Rationale and Importance

The partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. It is usually expressed in its logarithmic form, LogP.[14] For drug candidates, a LogP value in the range of 1-5 is often considered optimal for oral absorption, balancing aqueous solubility with membrane permeability.[5]

Experimental Protocol: Shake-Flask Method (OECD 117 Principles)

The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of the solute between two immiscible phases.[15][16]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer, for LogD). After vigorous mixing to reach equilibrium, the phases are separated, and the concentration of the compound in each phase is measured.[14][17]

Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

-

Stock Solution: Prepare a stock solution of N-(4-chlorophenyl)cyclohexanecarboxamide in n-octanol.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel containing a known volume of the pre-saturated water.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the layers to separate completely.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )

Predicted Value: Based on computational models (e.g., XLogP3), structurally similar compounds have LogP values in the range of 3 to 4. For instance, the related 4-Chloro-N-cyclohexylbenzamide has a predicted XLogP3 value of 3.6.[4] This suggests that N-(4-chlorophenyl)cyclohexanecarboxamide is a lipophilic compound.

Spectroscopic Characterization

Spectroscopic data provides an essential fingerprint for compound identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring (typically in the 7.0-7.5 ppm range, showing a characteristic AA'BB' splitting pattern for para-substitution), the amide proton (a broad singlet, typically 7.5-8.5 ppm), and the aliphatic protons of the cyclohexyl ring (a complex series of multiplets in the 1.0-2.5 ppm range).[18]

-

¹³C NMR: The carbon NMR would show signals for the carbonyl carbon (~170-175 ppm), aromatic carbons (~120-140 ppm), and aliphatic carbons of the cyclohexyl ring (~25-45 ppm).[19]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

N-H Stretch: A sharp to moderately broad peak is expected around 3300 cm⁻¹, corresponding to the amide N-H bond.

-

C-H Stretches: Signals just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclohexane ring and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

-

C=O Stretch (Amide I band): A strong, sharp absorption is expected in the range of 1640-1680 cm⁻¹, characteristic of a secondary amide carbonyl.

-

N-H Bend (Amide II band): A peak is expected around 1550 cm⁻¹.

-

C-Cl Stretch: A signal in the fingerprint region, typically 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the compound and information about its fragmentation pattern, confirming the molecular weight and structure. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Conclusion

The physicochemical properties of N-(4-chlorophenyl)cyclohexanecarboxamide define its behavior and potential utility. It is a lipophilic, thermally stable compound with low predicted aqueous solubility. The presence of the amide functional group provides a site for potential hydrogen bonding, while the chlorophenyl and cyclohexyl moieties contribute to its non-polar character. The experimental protocols and predictive data outlined in this guide provide a robust framework for researchers to handle, analyze, and utilize this compound effectively in their work. A thorough understanding of these foundational properties is indispensable for advancing the scientific and developmental applications of N-(4-chlorophenyl)cyclohexanecarboxamide.

Visualizations

Diagram 1: Synthesis Workflow

Caption: Synthesis workflow for N-(4-chlorophenyl)cyclohexanecarboxamide.

Diagram 2: Physicochemical Property Determination Workflow

Caption: Workflow for comprehensive physicochemical characterization.

References

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link][15]

-

Faller, B., & Ertl, P. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. Retrieved from [Link][16]

-

Cambridge MedChem Consulting. LogP/D. Retrieved from [Link][14]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][11]

-

protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link][5]

-

ResearchGate. LogP / LogD shake-flask method v1. Retrieved from [Link][17]

-

Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. Retrieved from [Link][7]

-

JoVE. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link][12]

-

EUROLAB. OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. Retrieved from [Link][6]

-

OECD. Test No. 102: Melting Point/ Melting Range. Retrieved from [Link][8]

-

YesWeLab. (2025, June 13). OECD 102: Melting Point Methodology and Analysis. Retrieved from [Link][20]

-

OECD. (1981). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link][21]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link][22]

-

JoVE. (2015, June 15). Determining the Solubility Rules of Ionic Compounds. Retrieved from [Link][23]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link][10]

-

AbacipharmTech. N-(4-Chlorophenyl)cyclohexanecarboxamide. Retrieved from [Link][1]

-

PubChem. N-(4-Chlorophenyl)acetamide. Retrieved from [Link][24]

-

Lead Sciences. N-(4-Chlorophenyl)cyclohexanecarboxamide. Retrieved from [Link][2]

-

ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Retrieved from [Link][25]

-

PubChem. 4-Chloro-N-cyclohexylbenzamide. Retrieved from [Link][4]

-

PubChem. N-(4-amino-3-chlorophenyl)cyclohexanecarboxamide. Retrieved from [Link][26]

-

PubChem. N-(4-chlorophenyl)(4-chlorophenylthio)carboxamide. Retrieved from [Link][27]

-

Google Patents. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid. Retrieved from [28]

-

Chemistry Stack Exchange. (2019, January 28). Which organic compound's NMR and IR are these? Can't find out. (Data available: Melting Point ~ 116 °C). Retrieved from [Link][29]

-

SpectraBase. N-(4-chlorophenyl)acetamide. Retrieved from [Link][19]

-

Cenmed Enterprises. N-(4-Chlorophenyl)cyclohexanecarboxamide (C007B-245406). Retrieved from [Link][3]

-

PubChem. 4-(4-Chlorophenyl)cyclohexanecarbaldehyde. Retrieved from [Link][30]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link][18]

-

The Organic Chemistry Tutor. (2017, December 3). Determine Organic Structure from IR/NMR/C NMR/ Mass Spectroscopy Part 4 [Video]. YouTube. Retrieved from [Link][31]

-

SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link][32]

-

PubChem. 1-(3-Chlorophthalimido)cyclohexanecarboxamide. Retrieved from [Link][33]

Sources

- 1. N-(4-Chlorophenyl)cyclohexanecarboxamide - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. N-(4-Chlorophenyl)cyclohexanecarboxamide - Lead Sciences [lead-sciences.com]

- 3. cenmed.com [cenmed.com]

- 4. 4-Chloro-N-cyclohexylbenzamide | C13H16ClNO | CID 225461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. LogP / LogD shake-flask method [protocols.io]

- 6. laboratuar.com [laboratuar.com]

- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. 95233-37-7 CAS MSDS (4-(4-Chlorophenyl)cyclohexanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. www1.udel.edu [www1.udel.edu]

- 13. guidechem.com [guidechem.com]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 16. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. spectrabase.com [spectrabase.com]

- 20. OECD 102: Melting Point Methodology and Analysis - YesWeLab [blog.yeswelab.fr]

- 21. oecd.org [oecd.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Video: Determining the Solubility Rules of Ionic Compounds [jove.com]

- 24. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. N-(4-amino-3-chlorophenyl)cyclohexanecarboxamide | C13H17ClN2O | CID 82861487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. N-(4-chlorophenyl)(4-chlorophenylthio)carboxamide | C13H9Cl2NOS | CID 4154241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]

- 29. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 30. 4-(4-Chlorophenyl)cyclohexanecarbaldehyde | C13H15ClO | CID 15114000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. m.youtube.com [m.youtube.com]

- 32. scispace.com [scispace.com]

- 33. 1-(3-Chlorophthalimido)cyclohexanecarboxamide | C15H15ClN2O3 | CID 93267 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-chlorophenyl)cyclohexanecarboxamide

CAS Number: 142810-49-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic amide derivative featuring a chlorinated phenyl ring linked to a cyclohexanecarboxamide moiety. While this specific molecule is not extensively profiled in peer-reviewed literature, its structural motifs are prevalent in a range of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an analysis of its potential biological significance based on structure-activity relationships of analogous compounds. The information herein is intended to serve as a foundational resource for researchers interested in exploring the potential of this and related chemical entities in drug discovery and development.

Introduction and Chemical Identity

N-(4-chlorophenyl)cyclohexanecarboxamide (CAS 142810-49-9) is an organic compound with the molecular formula C₁₃H₁₆ClNO.[1][2] It belongs to the class of N-aryl amides, characterized by a carboxamide linker between an aromatic and an aliphatic cyclic system. The presence of a 4-chlorophenyl group can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, while the cyclohexyl group provides a three-dimensional scaffold that can be crucial for specific binding interactions with biological targets. Although detailed studies on this specific compound are sparse, the N-(4-chlorophenyl)amine and cyclohexanecarboxamide scaffolds are found in molecules with a wide array of pharmacological activities, suggesting potential avenues for investigation.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of N-(4-chlorophenyl)cyclohexanecarboxamide is presented in Table 1. These properties are crucial for its handling, formulation, and potential behavior in biological systems.

| Property | Value | Source |

| CAS Number | 142810-49-9 | [1][2] |

| Molecular Formula | C₁₃H₁₆ClNO | [1] |

| Molecular Weight | 237.73 g/mol | [1] |

| Physical Form | Solid (at 20°C) | [AKSci] |

| Purity | ≥ 97% (typical) | [1] |

| Storage | Sealed in a dry place at room temperature | [1] |

Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide

The most direct and common method for the synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide is the acylation of 4-chloroaniline with cyclohexanecarbonyl chloride. This is a standard nucleophilic acyl substitution reaction.

Reaction Scheme

Caption: Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide.

Step-by-Step Experimental Protocol

Materials:

-

Cyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

4-chloroaniline

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, and other standard laboratory glassware.

Procedure:

Part A: Synthesis of Cyclohexanecarbonyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add cyclohexanecarboxylic acid (1.0 equivalent).

-

Slowly add thionyl chloride (1.2 equivalents) to the flask.

-

Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude cyclohexanecarbonyl chloride can be used directly in the next step.

Part B: Amide Formation

-

Dissolve 4-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a separate flask.

-

Cool the 4-chloroaniline solution to 0 °C in an ice bath with stirring.

-

Dissolve the crude cyclohexanecarbonyl chloride from Part A in anhydrous dichloromethane and add it dropwise to the cooled 4-chloroaniline solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(4-chlorophenyl)cyclohexanecarboxamide.

Analytical Characterization

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the 4-chlorophenyl group, likely as two doublets in the range of δ 7.0-7.6 ppm. The cyclohexyl protons would appear as a series of multiplets in the upfield region (δ 1.0-2.5 ppm). A broad singlet for the amide N-H proton is also anticipated, typically in the range of δ 8.0-9.5 ppm.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon around δ 170-175 ppm. The aromatic carbons would appear in the δ 120-140 ppm region, and the aliphatic carbons of the cyclohexyl ring would be found in the δ 25-45 ppm range.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide at approximately 1650-1680 cm⁻¹, an N-H stretch around 3200-3300 cm⁻¹, and C-H stretches for the aromatic and aliphatic moieties.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 237, with a characteristic isotopic pattern [M+2]⁺ at m/z 239 in an approximate 3:1 ratio, confirming the presence of a chlorine atom.

Potential Biological Activities and Applications (Speculative)

There is no direct evidence of the biological activity of N-(4-chlorophenyl)cyclohexanecarboxamide in the public domain. However, the structural components of the molecule are present in various pharmacologically active agents. This allows for the formulation of hypotheses regarding its potential therapeutic applications, which would require experimental validation.

Potential as an Antimicrobial Agent

Derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide have demonstrated in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The combination of a lipophilic cyclohexyl ring and a halogenated phenyl group in N-(4-chlorophenyl)cyclohexanecarboxamide could facilitate its passage through bacterial cell membranes, a common feature of many antimicrobial compounds.

Potential in Neuropharmacology

The N-(chlorophenyl) moiety is a common feature in centrally acting agents. For instance, some N-(chlorophenyl) acetamide derivatives have been investigated for their anticonvulsant properties, potentially through interaction with the GABA receptor.[6] The overall lipophilicity of N-(4-chlorophenyl)cyclohexanecarboxamide suggests it may cross the blood-brain barrier, making it a candidate for screening in neurological disease models.

Potential as a Kinase Inhibitor

The N-(4-chlorophenyl)amine scaffold is a key component of numerous kinase inhibitors used in oncology.[3] While the cyclohexyl group is a less common feature in this class, it could potentially occupy hydrophobic pockets within the ATP-binding site of certain kinases.

Caption: Hypothetical biological activities based on structural motifs.

Safety and Handling

Based on available supplier safety data sheets, N-(4-chlorophenyl)cyclohexanecarboxamide is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound, including the use of a fume hood, safety glasses, and appropriate gloves.

Conclusion and Future Directions

N-(4-chlorophenyl)cyclohexanecarboxamide is a readily synthesizable compound with physicochemical properties that make it a candidate for further investigation in drug discovery. While its specific biological activities and mechanism of action remain to be elucidated, the presence of key structural motifs found in other bioactive molecules suggests that it warrants further screening and characterization. Future research should focus on a comprehensive biological evaluation of this compound against a panel of disease-relevant targets to uncover its therapeutic potential. This should be followed by mechanistic studies to identify the specific signaling pathways it modulates.

References

- Arslan, H., Duran, N., Borekci, G., Koray Ozer, C., & Akbay, C. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes.

- BenchChem. (2025). The Pharmacological Versatility of the N-(4-Chlorophenyl)amine Scaffold: A Survey of Biological Activities.

- Arslan, H., & VanDerveer, D. (2009). Synthesis and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes.

- Borisova, E. Ya., et al. (2018). Synthesis and biological activity of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 67, 170-173.

- SpectraBase. (n.d.). cyclohexanecarboxamide, 4-[[[(4-chlorophenyl)sulfonyl]amino]methyl]-N-(3-pyridinylmethyl)-.

- ResearchGate. (2025). Synthesis and characterization of N -(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes.

- Lead Sciences. (n.d.). N-(4-Chlorophenyl)cyclohexanecarboxamide.

- AbacipharmTech. (n.d.). N-(4-Chlorophenyl)cyclohexanecarboxamide.

- Paprocka, R., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853.

- Smolecule. (2023). N-[(4-chlorophenyl)methyl]-3-(hydroxymethyl)benzamide.

- MDPI. (2021). N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide.

- ResearchGate. (2025). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)

- Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)

- Oriental Journal of Chemistry. (2018). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers.

- MDPI. (2024).

Sources

- 1. N-(4-Chlorophenyl)cyclohexanecarboxamide - Lead Sciences [lead-sciences.com]

- 2. N-(4-Chlorophenyl)cyclohexanecarboxamide - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

biological activity of N-(4-chlorophenyl)cyclohexanecarboxamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-(4-chlorophenyl)cyclohexanecarboxamide Derivatives

Executive Summary

The N-aryl carboxamide scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a vast array of biological activities.[1] This guide focuses specifically on derivatives of N-(4-chlorophenyl)cyclohexanecarboxamide, a class of compounds characterized by a central carboxamide linkage between a cyclohexyl ring and a 4-chlorinated phenyl ring. While comprehensive pharmacological data for the parent compound is not extensively documented, research into its derivatives has revealed significant potential across several therapeutic areas.[2] This document synthesizes the current understanding of these derivatives, offering a technical overview of their antibacterial, anticancer, and anti-inflammatory properties. By detailing structure-activity relationships (SAR), potential mechanisms of action, and field-proven experimental protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Part 1: The N-(4-chlorophenyl)cyclohexanecarboxamide Scaffold: A Foundation for Discovery

The core structure of N-(4-chlorophenyl)cyclohexanecarboxamide provides a robust and versatile foundation for chemical modification. The presence of the 4-chlorophenyl group is a common strategy in drug design, often employed to enhance metabolic stability and binding affinity to biological targets.[1][2] The cyclohexyl moiety offers a three-dimensional scaffold that can be functionalized to explore specific interactions within protein binding pockets. The amide linkage is a key hydrogen bonding motif, critical for receptor recognition. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries, enabling systematic exploration of structure-activity relationships.

Core Structure and Significance

The versatility of the N-aryl carboxamide functional group makes it a frequent component in pharmacologically active molecules.[2] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, underscoring its importance as a "privileged" scaffold in the design of new drugs.[1]

Part 2: Antibacterial Activity of N-(4-chlorophenyl)cyclohexanecarboxamide Derivatives

The rise of antibiotic resistance necessitates the development of new antimicrobial agents.[3] Derivatives of the N-(4-chlorophenyl)cyclohexanecarboxamide core, particularly those modified into hydrazone structures, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[3][4][5]

Structure-Activity Relationship (SAR) Insights

Studies on 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives reveal critical insights into the structural requirements for antibacterial potency. The primary point of diversification in these studies is the group attached to the hydrazone moiety (the 'R' group).

-

Enhanced Activity with Heterocycles : A significant finding is that derivatives incorporating nitrogen-containing heterocyclic rings—such as pyridine, quinoline, imidazole, and indole—exhibit excellent antibacterial activity.[3][4][5]

-

Moderate Activity with Other Heterocycles : Heterocyclic systems like furan, thiophene, and benzo[b]furan also confer good antibacterial activity, though generally less potent than their nitrogen-containing counterparts.[3][4][5]

This suggests that the electronic properties and hydrogen bonding capacity of the appended heterocyclic ring are crucial for the compound's interaction with its bacterial target.

Quantitative Analysis of Antibacterial Activity

The efficacy of these derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.

| Derivative Class | Bacterial Strains | Activity Level | Reference |

| Hydrazones with N-heterocycles (Pyridine, Quinoline, etc.) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Excellent | [3][4][5] |

| Hydrazones with O/S-heterocycles (Furan, Thiophene, etc.) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Good | [3][4][5] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of a synthesized compound against a bacterial strain.

Causality : The broth microdilution method is a gold standard because it provides a quantitative measure of antibacterial activity (the MIC value) and is amenable to high-throughput screening of multiple compounds and concentrations simultaneously. The two-fold serial dilution is critical for accurately pinpointing the minimum concentration that inhibits growth.

-

Preparation of Bacterial Inoculum :

-

Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

-

Transfer the colonies into a tube containing sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation :

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

-

Inoculation and Incubation :

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

-

-

Data Analysis :

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Workflow for Antibacterial Screening

Caption: Workflow for a typical broth microdilution MIC assay.

Part 3: Anticancer Activity

The N-aryl carboxamide scaffold is prevalent in compounds explored for anticancer activity.[1] While extensive data on N-(4-chlorophenyl)cyclohexanecarboxamide itself is limited, analysis of related derivatives provides a strong basis for its potential in oncology. Amide derivatives of NSAIDs, for instance, have demonstrated significant antitumor properties.[6]

Potential Mechanisms of Action

Several signaling pathways have been implicated in the anticancer effects of N-aryl carboxamides.[1] One such pathway is the hypoxia-inducible factor-1α (HIF-1α) signaling cascade, which is crucial for tumor survival and angiogenesis. Inhibition of this pathway by certain carboxamides can lead to reduced tumor growth. It is important to note that while this is a plausible mechanism for N-(4-chlorophenyl)cyclohexanecarboxamide derivatives, it requires direct experimental validation.[1][2]

Signaling Pathway: HIF-1α Inhibition

Caption: Potential inhibition of the HIF-1α pathway by N-aryl carboxamides.[1]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of these compounds are typically measured by their IC50 value, the concentration required to inhibit the growth of 50% of a cancer cell population.

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl)propionamide (4e) | MCF-7 (Breast) | 0.01 ± 0.002 | [6] |

| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide (4a) | SKNMC (Neuroblastoma) | 15.3 ± 1.12 | [7] |

| N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide (4c) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [7] |

| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide (4d) | Hep-G2 (Liver) | 11.6 ± 0.12 | [7] |

Note: The compounds listed are structurally related N-aryl amides, providing a benchmark for the potential activity of N-(4-chlorophenyl)cyclohexanecarboxamide derivatives.[1]

Experimental Protocol: MTT Cell Viability Assay

Causality : The MTT assay is chosen for its reliability and direct correlation between mitochondrial activity and cell viability. Living cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells, providing a robust method to quantify cytotoxicity.

-

Cell Seeding :

-

Culture cancer cells (e.g., MCF-7) to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment :

-

Prepare serial dilutions of the test compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation :

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization and Measurement :

-

Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration and use non-linear regression to determine the IC50 value.[1]

-

Part 4: Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the search for safer anti-inflammatory drugs is a priority.[8] Various N-(chlorophenyl)-amide derivatives have been synthesized and shown to possess potent anti-inflammatory activity, acting through the modulation of key inflammatory mediators.[9][10][11]

Mechanism of Action: Cytokine and Mediator Modulation

The anti-inflammatory effects of these compounds are often linked to their ability to suppress the production of pro-inflammatory molecules.

-

Inhibition of Nitric Oxide (NO) : In studies using LPS-elicited macrophages, active compounds suppress the production of nitric oxide, a key inflammatory mediator.[9]

-

Modulation of Cytokines : Certain pyrrole-containing derivatives with a 4-chlorophenyl group have been shown to decrease serum levels of the pro-inflammatory cytokine TNF-α.[10][11] Interestingly, these compounds can also increase levels of the anti-inflammatory cytokine TGF-β1, suggesting an immunomodulatory mechanism.[10][11]

Quantitative Analysis of Anti-inflammatory Effects

| Compound Class | Assay | Result | Reference |

| N-(4-chlorophenyl)-2-hydroxynicotinamide | In vitro NO production in RAW 264.7 cells | Potent suppression | [9] |

| N-(4-chlorophenyl)-2-hydroxynicotinamide | In vivo carrageenan-induced paw edema | Significant edema reduction | [9] |

| Pyrrole derivative (3f) with 4-chlorophenyl group | In vivo carrageenan-induced paw edema (14-day treatment) | Significant edema inhibition (p < 0.001) | [10][11] |

| Pyrrole derivative (3f) with 4-chlorophenyl group | In vivo LPS-induced inflammation | Significant decrease in serum TNF-α (p = 0.032) | [10][11] |

| Pyrrole derivative (3f) with 4-chlorophenyl group | In vivo LPS-induced inflammation | Significant increase in serum TGF-β1 (p = 0.045) | [10][11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Causality : This in vivo model is a standard for evaluating acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to inhibit edema formation. Measuring the change in paw volume over time provides a direct, quantitative measure of the compound's efficacy in a live biological system.

-

Animal Acclimatization :

-

Use Wistar rats (150-200 g) and allow them to acclimatize for at least one week with free access to food and water.

-

-

Compound Administration :

-

Induction of Inflammation :

-

One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Edema :

-

Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis :

-

Calculate the percentage of edema increase for each animal at each time point using the formula: [(Vt - V₀) / V₀] * 100, where Vt is the paw volume at time 't'.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

-

Use statistical analysis (e.g., ANOVA) to determine significance.

-

Inflammatory Cascade Modulation

Caption: Modulation of inflammatory mediators by N-(chlorophenyl)-amide derivatives.[9][10]

Part 5: Consolidated SAR and Future Perspectives

The is profoundly influenced by their chemical structure. A consolidated analysis across the different activities reveals key trends:

-

Antibacterial Activity : The introduction of a hydrazone linker and the subsequent addition of nitrogen-containing heterocycles are critical for potent activity. This suggests that specific hydrogen bonding and electronic interactions are necessary for targeting bacterial components.[4]

-

Anticancer Activity : The nature and position of substituents on the N-phenyl ring dramatically affect cytotoxicity. Electron-withdrawing groups, such as nitro or additional chloro moieties, can enhance potency, but their optimal position varies depending on the cancer cell line.[6][7]

-

Anti-inflammatory Activity : The core N-(4-chlorophenyl)amide structure appears fundamental to the activity, with further modifications (e.g., adding a 2-hydroxynicotinamide or a pyrrole ring) serving to enhance potency and modulate the mechanism of action.[9][10]

Future Directions : The N-(4-chlorophenyl)cyclohexanecarboxamide scaffold remains a promising starting point for the development of novel therapeutics. Future research should focus on:

-

Systematic Library Synthesis : Creating focused libraries to finely tune the substituents on both the cyclohexyl and phenyl rings to optimize potency and selectivity for a single biological target.

-

Mechanism of Action Studies : Elucidating the precise molecular targets for the most active compounds to enable rational drug design and identify potential biomarkers.[2]

-

Pharmacokinetic Profiling : Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to exploit the therapeutic potential of this versatile chemical class.

References

-

Venkatasatyanarayana, G., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27, 2267-2272. [Link]

-

Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. [Link]

-

Eppakayala, L. (2020). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. [Link]

-

Request PDF. (2025). Synthesis, characterization, x-ray structure and antimicrobial activity of N-(4-chlorophenyl)-2-(pyridin-4- ylcarbonyl) hydrazinecarbothioamide. ResearchGate. [Link]

-

Huang, C.-M., et al. (2007). Exploiting N-(4-Chlorophenyl)-2-substituted Nicotinamides as Potential Anti-inflammatory Agents. Taiwan Pharmaceutical Journal, 59(2), 97-104. [Link]

-

Request PDF. (2025). Synthesis of N-(Chlorophenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. ResearchGate. [Link]

-

Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

-

Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. [Link]

-

Ghorab, M.M., et al. (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. PubMed. [Link]

-

Khan, I., et al. (2019). Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. PubMed. [Link]

-

Goel, K.K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

-

Szychowska, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

-

Al-Ostath, A., et al. (2021). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH. [Link]

-

Wang, A., et al. (2017). Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study. NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel anti-inflammatory agents targeting CXCR4: Design, synthesis, biological evaluation and preliminary pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Therapeutic Applications of N-(4-chlorophenyl)cyclohexanecarboxamide

Abstract

N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic small molecule whose therapeutic potential remains largely unexplored in publicly available literature. However, its structural motifs, specifically the N-aryl amide linkage, the chlorophenyl group, and the cyclohexyl ring, are present in numerous pharmacologically active agents. This technical guide proposes a hypothesis-driven approach to unlocking the therapeutic utility of this compound. Drawing parallels with structurally related molecules, most notably the KCNQ/Kv7 potassium channel opener Retigabine, we present a comprehensive roadmap for its synthesis, characterization, and evaluation in the context of neurological disorders. This document is intended for researchers, scientists, and drug development professionals, providing in-depth protocols and a logical framework for investigating N-(4-chlorophenyl)cyclohexanecarboxamide as a novel therapeutic candidate.

Introduction: Unveiling the Potential of a Structurally-Informed Candidate

N-(4-chlorophenyl)cyclohexanecarboxamide (Figure 1) is a compound with the molecular formula C13H16ClNO[1]. While its specific biological activity is not extensively documented, its constituent parts are common in medicinal chemistry. The 4-chlorophenyl group is a frequent substituent in drugs, often enhancing metabolic stability and target engagement. The cyclohexanecarboxamide core provides a rigid, lipophilic scaffold that can be oriented to fit into specific binding pockets of biological targets.

The most compelling starting point for investigating the therapeutic applications of N-(4-chlorophenyl)cyclohexanecarboxamide lies in its structural similarity to known modulators of neuronal excitability. A key example is Retigabine (Ezogabine), a first-in-class antiepileptic drug that acts as a positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) potassium channels[2]. These channels are crucial regulators of neuronal firing rates, and their opening leads to membrane hyperpolarization, effectively acting as a "brake" on excessive neuronal activity[3]. This guide will, therefore, focus on the hypothesis that N-(4-chlorophenyl)cyclohexanecarboxamide may function as a KCNQ channel opener, with potential applications in epilepsy, neuropathic pain, and psychiatric disorders.

Figure 1: Chemical Structure of N-(4-chlorophenyl)cyclohexanecarboxamide

Caption: 2D structure of N-(4-chlorophenyl)cyclohexanecarboxamide.

Synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide

A standard and efficient method for the synthesis of N-(4-chlorophenyl)cyclohexanecarboxamide involves the acylation of 4-chloroaniline with cyclohexanecarbonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis

Materials:

-

Cyclohexanecarbonyl chloride

-

4-chloroaniline

-

Triethylamine or pyridine (base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add cyclohexanecarbonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure N-(4-chlorophenyl)cyclohexanecarboxamide.

Figure 2: Synthesis Workflow

Caption: Hypothesized mechanism of action via KCNQ channel modulation.

In Vitro Characterization: A Step-by-Step Guide

To validate the proposed mechanism of action, a series of in vitro experiments are necessary.

Primary Screening: Electrophysiology

The gold standard for assessing ion channel modulators is electrophysiology.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding for the desired KCNQ channel subunits (e.g., human KCNQ2 and KCNQ3 for heteromeric channels). Incubate for 2-5 days to allow for channel expression.

-

Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Voltage Protocol: Hold the membrane potential at -80 mV. Apply depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit potassium currents.

-

Compound Application: After establishing a stable baseline recording, perfuse the chamber with varying concentrations of N-(4-chlorophenyl)cyclohexanecarboxamide.

-

Data Analysis: Measure the current amplitude at each voltage step before and after compound application. Plot the current-voltage (I-V) relationship and the normalized conductance-voltage (G-V) relationship. A leftward shift in the G-V curve indicates positive modulation. Calculate the EC50 value for the shift in V50 (the voltage at which conductance is half-maximal).

Protocol: Patch-Clamp Electrophysiology in Mammalian Cells

-

Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells). Transiently transfect the cells with plasmids encoding the KCNQ channel subunits and a fluorescent marker (e.g., GFP).

-

Recording: 24-48 hours post-transfection, identify transfected cells by fluorescence. Perform whole-cell patch-clamp recordings.

-

Voltage Protocol and Data Analysis: Similar to TEVC, apply voltage steps to elicit currents and analyze the effect of the compound on the I-V and G-V relationships.

Secondary Screening: Radioligand Binding Assays

To rule out direct interaction with other common CNS targets, radioligand binding assays can be performed. A standard panel would include receptors such as GABA-A, NMDA, AMPA, and various GPCRs.

Preclinical Efficacy Models

If in vitro activity is confirmed, the next step is to evaluate the compound's efficacy in animal models of the target diseases.

Epilepsy Models

-

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Pentylenetetrazol (PTZ) Seizure Test: This model is used to identify compounds effective against myoclonic and absence seizures.

Neuropathic Pain Models

-

Chronic Constriction Injury (CCI) Model: A ligature is placed around the sciatic nerve, leading to pain-like behaviors (thermal hyperalgesia, mechanical allodynia).

-

Spared Nerve Injury (SNI) Model: Two of the three terminal branches of the sciatic nerve are ligated and transected, resulting in robust and long-lasting neuropathic pain symptoms.

Models of Depression

-

Forced Swim Test (FST): This is a widely used screening test for antidepressants. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Chronic Social Defeat Stress (CSDS) Model: This is a more ethologically relevant model where a mouse is subjected to repeated social stress, leading to depressive-like behaviors such as social avoidance and anhedonia.

Data Interpretation and Future Directions

The data generated from the proposed experiments will provide a comprehensive profile of N-(4-chlorophenyl)cyclohexanecarboxamide.

| Experimental Outcome | Interpretation and Next Steps |

| Potent KCNQ2/3 Opener (in vitro) | Strong validation of the primary hypothesis. Proceed to in vivo efficacy models for epilepsy and neuropathic pain. |

| Efficacy in FST and CSDS models | Suggests potential as a novel antidepressant. Further studies to elucidate the mechanism in the VTA would be warranted.[4] |

| No activity at KCNQ channels | The primary hypothesis is rejected. Broad phenotypic screening or screening against other ion channels (e.g., sodium channels) would be necessary. |

| Activity at GABA-A receptors | Indicates a different or dual mechanism of action. Further characterization of subtype selectivity and functional effects is required. |

Future work would involve lead optimization through medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. ADME/Tox studies would also be essential to assess the compound's drug-like properties and safety profile.

Conclusion

While N-(4-chlorophenyl)cyclohexanecarboxamide is an understudied molecule, a rational, hypothesis-driven approach based on structural analogy provides a clear path for its investigation. The potential to act as a KCNQ channel opener positions this compound as a promising candidate for a range of neurological and psychiatric disorders characterized by neuronal hyperexcitability. The experimental framework detailed in this guide offers a comprehensive strategy for researchers to systematically evaluate its therapeutic potential and potentially uncover a novel class of neurotherapeutics.

References

-

Retigabine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Wuttke, T. V., et al. (2012). The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy. Epilepsia, 53(1), 4-12. Retrieved January 14, 2026, from [Link]

-

Czuczwar, S. J., & Patsalos, P. N. (2001). Retigabine: the newer potential antiepileptic drug. Pharmacological Reports, 53(6), 555-571. Retrieved January 14, 2026, from [Link]

-

Schenzer, A., et al. (2005). The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate. Molecular pharmacology, 67(4), 1009-1017. Retrieved January 14, 2026, from [Link]

-

Treven, M., et al. (2015). The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors. Epilepsia, 56(4), 647-657. Retrieved January 14, 2026, from [Link]

-

Gribkoff, V. K. (2003). The therapeutic potential of neuronal KCNQ channel modulators. Expert opinion on therapeutic targets, 7(6), 737-748. Retrieved January 14, 2026, from [Link]

-

Manville, R. W., & Abbott, G. W. (2018). Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders. Frontiers in cellular neuroscience, 12, 359. Retrieved January 14, 2026, from [Link]

-

Zanos, P., et al. (2022). The Potential of KCNQ Potassium Channel Openers as Novel Antidepressants. Current topics in behavioral neurosciences, 58, 223-247. Retrieved January 14, 2026, from [Link]

-

Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. (2011). Molecules, 16(9), 7696-7707. Retrieved January 14, 2026, from [Link]

-

Friedman, A. K., et al. (2016). KCNQ channel openers reverse depressive symptoms via an active resilience mechanism. Nature communications, 7, 11671. Retrieved January 14, 2026, from [Link]

-

Friedman, A. K., et al. (2016). KCNQ channel openers reverse depressive symptoms via an active resilience mechanism. DSpace@MIT. Retrieved January 14, 2026, from [Link]

-

Lead Sciences. N-(4-Chlorophenyl)cyclohexanecarboxamide. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. N-(4-Chlorophenyl)cyclohexanecarboxamide - Lead Sciences [lead-sciences.com]

- 2. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]

- 4. KCNQ channel openers reverse depressive symptoms via an active resilience mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An Investigative Guide to the Mechanism of Action of N-(4-chlorophenyl)cyclohexanecarboxamide

Abstract

N-(4-chlorophenyl)cyclohexanecarboxamide is a synthetic molecule with potential biological activity, yet its specific mechanism of action remains to be fully elucidated. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the pharmacological profile of this compound. By leveraging structure-activity relationship (SAR) insights from analogous molecules, this document proposes plausible biological targets and outlines a tiered experimental approach to uncover its core mechanism of action. This guide is intended not as a definitive statement of the compound's function, but as a roadmap for discovery.

Introduction and Current Knowledge Gap

N-(4-chlorophenyl)cyclohexanecarboxamide belongs to the broad class of N-aryl amides, a scaffold present in numerous biologically active compounds.[1] While the synthesis of this and related compounds has been described, a significant gap exists in the public domain regarding its specific biological targets and molecular mechanism of action. This guide addresses this gap by providing a structured, hypothesis-driven approach to its pharmacological characterization. We will proceed by dissecting the molecule's structural components, proposing potential mechanisms based on established SAR principles, and providing detailed experimental protocols to test these hypotheses.

Structural and Physicochemical Analysis

The structure of N-(4-chlorophenyl)cyclohexanecarboxamide comprises three key moieties: a 4-chlorophenyl group, a central amide linker, and a cyclohexyl ring. Each of these components has implications for its potential biological activity.

-

4-Chlorophenyl Group: The presence of a halogenated phenyl ring is a common feature in many drugs and bioactive molecules. The chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets through halogen bonding.[2]

-

Amide Linker: The amide bond is a critical functional group in a vast number of bioactive compounds, capable of forming hydrogen bonds with protein targets.[1][3] Its planarity and dipole moment are key determinants of binding affinity and specificity. The amide bond's susceptibility to enzymatic hydrolysis is also a key consideration in its pharmacokinetic profile.[4]

-

Cyclohexyl Moiety: This saturated carbocyclic ring provides a non-polar, hydrophobic scaffold that can fit into hydrophobic pockets of protein targets. Its conformational flexibility can also play a role in optimizing binding interactions.